Cas no 939986-50-2 (1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol)
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol Chemical and Physical Properties
Names and Identifiers
-
- 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol
- 1-(2-CHLORO-THIAZOL-5-YLMETHYL)-PIPERIDIN-4-OL
- 1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-4-ol
- DTXSID50671623
- 939986-50-2
- 1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol
- AKOS015941107
- DB-300437
-
- MDL: MFCD09607602
- Inchi: 1S/C9H13ClN2OS/c10-9-11-5-8(14-9)6-12-3-1-7(13)2-4-12/h5,7,13H,1-4,6H2
- InChI Key: KPRKORRAKBPQJI-UHFFFAOYSA-N
- SMILES: ClC1=NC=C(CN2CCC(CC2)O)S1
Computed Properties
- Exact Mass: 232.0437119g/mol
- Monoisotopic Mass: 232.0437119g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- Density: 1.389
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM181444-1g |
1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol |
939986-50-2 | 95% | 1g |
$456 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1801825-500mg |
1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol |
939986-50-2 | 97% | 500mg |
¥8377.00 | 2024-04-24 | |
| Chemenu | CM181444-1g |
1-((2-chlorothiazol-5-yl)methyl)piperidin-4-ol |
939986-50-2 | 95% | 1g |
$536 | 2024-07-19 | |
| Crysdot LLC | CD11008268-1g |
1-((2-Chlorothiazol-5-yl)methyl)piperidin-4-ol |
939986-50-2 | 95+% | 1g |
$482 | 2024-07-19 |
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol (CAS No. 939986-50-2): An Overview of Its Structure, Properties, and Applications
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol (CAS No. 939986-50-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this article, we will delve into the chemical structure, physical properties, and recent advancements in the research and development of 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol.
Chemical Structure and Synthesis
The chemical structure of 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol is defined by its core piperidine ring, which is substituted with a thiazole moiety at the 1-position and a hydroxyl group at the 4-position. The presence of the chloro substituent on the thiazole ring adds to the compound's unique electronic and steric properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine ring, introduction of the thiazole moiety, and functionalization with the hydroxyl group.
Recent studies have explored various synthetic routes to optimize the yield and purity of 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol. One notable approach involves the use of transition-metal catalysis to facilitate the coupling reactions that form the key intermediates. These advancements have not only improved the efficiency of synthesis but also expanded the scope for further modifications and derivatizations.
Physical and Chemical Properties
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol is a white crystalline solid with a molecular weight of 263.77 g/mol. It exhibits moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various experimental conditions. The compound's melting point is around 160°C, and it is stable under standard laboratory conditions.
The presence of the hydroxyl group imparts hydrogen-bonding capabilities to 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol, which can influence its interactions with biological targets. Additionally, the thiazole ring contributes to its overall hydrophobicity, affecting its membrane permeability and bioavailability.
Biological Activity and Therapeutic Potential
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Research has shown that this compound exhibits potent activity as a modulator of neurotransmitter receptors, particularly serotonin (5-HT) receptors. Its ability to selectively bind to specific subtypes of 5-HT receptors makes it a promising candidate for treating conditions such as depression, anxiety, and chronic pain.
In preclinical studies, 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol has demonstrated significant antidepressant-like effects in animal models. These effects are attributed to its ability to enhance serotonin signaling in key brain regions involved in mood regulation. Furthermore, the compound has shown low toxicity and favorable pharmacokinetic properties, suggesting its potential for safe and effective use in clinical settings.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in human subjects. Preliminary data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
In parallel with clinical trials, ongoing research is focused on optimizing the formulation and delivery methods for 1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol. Novel drug delivery systems, such as nanoparticles and liposomes, are being explored to enhance its bioavailability and target specificity. These advancements aim to maximize therapeutic efficacy while minimizing potential side effects.
Conclusion
1-[(2-Chloro-5-thiazolyl)methyl]-4-piperidinol (CAS No. 939986-50-2) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers favorable biological properties, making it a valuable candidate for treating neurological disorders such as depression and anxiety. Ongoing research and clinical trials continue to uncover new insights into its mechanisms of action and therapeutic applications. As further studies progress, it is anticipated that this compound will play an increasingly important role in advancing our understanding and treatment of complex neurological conditions.
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